A Technical Guide to Methyl 2-(aminomethyl)-5-iodobenzoate: A Versatile Building Block for Drug Discovery
A Technical Guide to Methyl 2-(aminomethyl)-5-iodobenzoate: A Versatile Building Block for Drug Discovery
Abstract
Methyl 2-(aminomethyl)-5-iodobenzoate is a trifunctional organic scaffold poised for significant application in medicinal chemistry and drug development. Its structure, incorporating a reactive aryl iodide, a nucleophilic primary amine (via a methylene spacer), and a modifiable methyl ester, presents a powerful toolkit for the synthesis of diverse chemical libraries. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a logical synthetic strategy, and its potential applications as a privileged scaffold in the rational design of novel therapeutics. While experimental data for this specific molecule is limited, this paper synthesizes information from analogous structures and predictive methods to offer a comprehensive technical overview for researchers and drug development professionals.
Chemical Identity and Structure
Methyl 2-(aminomethyl)-5-iodobenzoate is a disubstituted benzene derivative. The core structure features an iodine atom at the C5 position and a methyl carboxylate group at the C1 position. Critically, an aminomethyl group (-CH₂NH₂) is located at the C2 position, ortho to the ester. This spatial arrangement of functional groups is key to its synthetic utility, allowing for the creation of complex, polycyclic molecules through intramolecular reactions.
The structural distinction from its isomers, such as methyl 2-amino-5-iodobenzoate, is the methylene spacer between the aromatic ring and the amine. This spacer imparts greater conformational flexibility and alters the nucleophilicity and basicity of the amino group compared to a directly attached aniline-type amine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1131587-34-2 | [] |
| Molecular Formula | C₉H₁₀INO₂ | [] |
| Molecular Weight | 291.09 g/mol | [] |
| IUPAC Name | methyl 2-(aminomethyl)-5-iodobenzoate | [] |
| SMILES | COC(=O)C1=C(C=CC(=C1)I)CN | [] |
| InChI Key | VCUDXSZDIUEGQM-UHFFFAOYSA-N | [] |
Physicochemical Properties
Comprehensive experimental data for methyl 2-(aminomethyl)-5-iodobenzoate is not widely published.[] However, based on its structure and data from analogous compounds, a set of predicted properties can be established to guide its use in a laboratory setting. The presence of both a basic amine and a relatively nonpolar iodophenyl group suggests moderate solubility in a range of organic solvents and limited solubility in aqueous media, although it will be soluble in acidic aqueous solutions due to the protonation of the amine.
Table 2: Physical and Chemical Properties
| Property | Predicted/Noted Value | Rationale/Comments |
| Appearance | White to off-white or pale yellow solid | Typical for halogenated aromatic compounds.[2] |
| Melting Point | Not Publicly Available | Expected to be a solid at room temperature. |
| Boiling Point | Not Publicly Available | Expected to be high and likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water. | The organic functionalities dominate, but the primary amine offers some polarity. |
| pKa (amine) | ~9-10 | Predicted for a typical benzylamine-type primary amine. |
| logP | ~2.0 - 2.5 | Calculated based on structural fragments; indicates moderate lipophilicity. |
Synthesis and Manufacturing Pathway
A robust and logical synthesis of methyl 2-(aminomethyl)-5-iodobenzoate can be devised from commercially available starting materials, such as 5-iodo-2-methylbenzoic acid. The causality behind this proposed multi-step synthesis is grounded in well-established, high-yielding organic transformations.
Proposed Synthetic Workflow
The proposed synthesis involves three key transformations:
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Esterification: The carboxylic acid is converted to its methyl ester. This is a crucial first step to protect the acid functionality from subsequent reagents and to install one of the key functional groups of the target molecule. Fischer esterification, using methanol with a catalytic amount of strong acid (e.g., H₂SO₄), is a cost-effective and scalable method.[2][3]
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Benzylic Bromination: The methyl group on the aromatic ring is selectively halogenated. This transformation leverages the unique reactivity of the benzylic position. Using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) provides high selectivity for monobromination at the benzylic position over aromatic bromination.
-
Nucleophilic Substitution: The resulting benzyl bromide is converted to the primary amine. A Gabriel synthesis, involving reaction with potassium phthalimide followed by hydrazinolysis, is a classic and effective method for producing a primary amine without the risk of over-alkylation that can occur when using ammonia directly.
Step-by-Step Experimental Protocol (Hypothetical)
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Esterification: To a solution of 5-iodo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Heat the mixture to reflux for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction, remove methanol under reduced pressure, and partition the residue between ethyl acetate and saturated sodium bicarbonate solution. Dry the organic layer over Na₂SO₄ and concentrate to yield methyl 5-iodo-2-methylbenzoate.
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Bromination: Dissolve the ester (1.0 eq) in carbon tetrachloride (10 vol). Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq). Heat the mixture to reflux under a 250W lamp for 2-4 hours. Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product by column chromatography to yield methyl 2-(bromomethyl)-5-iodobenzoate.
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Amination (Gabriel Synthesis): Dissolve the benzyl bromide (1.0 eq) in DMF (10 vol) and add potassium phthalimide (1.2 eq). Heat to 80 °C for 3-5 hours. Cool the mixture, pour into water, and extract the phthalimide intermediate. Dissolve this intermediate in ethanol (10 vol) and add hydrazine monohydrate (2.0 eq). Reflux for 4 hours. Cool, filter the phthalhydrazide byproduct, and concentrate the filtrate. Purify by column chromatography to yield the final product, methyl 2-(aminomethyl)-5-iodobenzoate.
Spectroscopic Characterization (Predicted)
For any novel or intermediate compound in a drug discovery pipeline, unambiguous structural verification is paramount. While experimental spectra are not publicly available, the expected NMR and IR signatures can be accurately predicted based on the known effects of its functional groups.[4][5]
Table 3: Predicted Spectroscopic Data
| Technique | Assignment | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | -OCH₃ (ester) | δ 3.8 - 3.9 ppm (singlet, 3H) | Protons of a methyl ester are typically found in this region. |
| -CH₂ NH₂ (benzyl) | δ 4.0 - 4.2 ppm (singlet, 2H) | Methylene protons adjacent to an amine and an aromatic ring. | |
| -NH₂ (amine) | δ 1.5 - 2.5 ppm (broad singlet, 2H) | A broad, exchangeable signal typical for a primary amine. | |
| Ar-H (H3, H4) | δ 7.2 - 7.6 ppm (multiplet, 2H) | Aromatic protons ortho/meta to the aminomethyl group. | |
| Ar-H (H6) | δ 7.8 - 8.0 ppm (doublet, 1H) | Aromatic proton ortho to the iodine, expected to be downfield. | |
| ¹³C NMR | -OC H₃ (ester) | δ 50 - 55 ppm | Typical chemical shift for a methyl ester carbon. |
| -C H₂NH₂ (benzyl) | δ 45 - 50 ppm | Benzylic carbon attached to a nitrogen atom. | |
| Ar-C -I (C5) | δ 90 - 95 ppm | Carbon directly attached to iodine shows a significant upfield shift. | |
| Aromatic C -H | δ 125 - 140 ppm | Standard region for aromatic carbons. | |
| Aromatic C -N, C -C=O | δ 140 - 150 ppm | Quaternary aromatic carbons attached to substituents. | |
| -C =O (ester) | δ 165 - 170 ppm | Carbonyl carbon of the methyl ester. | |
| IR | N-H stretch | 3300-3500 cm⁻¹ (two bands, broad) | Characteristic for a primary amine. |
| C-H stretch (sp³) | 2850-3000 cm⁻¹ | From the methyl and methylene groups. | |
| C=O stretch (ester) | 1710-1730 cm⁻¹ (strong, sharp) | A strong absorption typical for an ester carbonyl. | |
| C-O stretch (ester) | 1100-1300 cm⁻¹ | Characteristic C-O single bond stretch of the ester. |
Applications in Research and Development
The true value of methyl 2-(aminomethyl)-5-iodobenzoate lies in its identity as a versatile, trifunctional scaffold. Each functional group serves as a distinct chemical handle, allowing for sequential and orthogonal chemical modifications. This makes it an ideal starting point for generating libraries of diverse small molecules in a drug discovery context, particularly using strategies like scaffold hopping or fragment-based design.[6][7]
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The Aryl Iodide (Handle for C-C and C-N Coupling): The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. This site is a gateway to installing a vast array of chemical functionalities, including aryl, heteroaryl, alkyl, and alkynyl groups via Suzuki, Stille, Sonogashira, and Heck reactions. It can also participate in Buchwald-Hartwig amination to form diaryl amines.[8] This allows for systematic exploration of the SAR in the "eastern" vector of the molecule.
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The Aminomethyl Group (Handle for Amide/Sulfonamide Formation): The primary amine is a strong nucleophile and a basic center. It is readily acylated to form amides or sulfonamides, providing a robust method for attaching diverse side chains. This functionality is common in pharmacophores for establishing hydrogen bond interactions with biological targets.
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The Methyl Ester (Handle for Amide Formation and Hydrolysis): The ester is less reactive than the benzyl bromide precursor but can be readily converted into a carboxylic acid via saponification or into amides by direct aminolysis with certain amines at elevated temperatures. This provides a third vector for chemical diversification.
This trifunctional nature makes the compound a valuable starting point for creating libraries aimed at targets where multiple interaction points are required, such as kinase inhibitors, GPCR ligands, and protease inhibitors.[8][9][10]
Conclusion
Methyl 2-(aminomethyl)-5-iodobenzoate represents a synthetically tractable and highly versatile building block for medicinal chemistry. While detailed experimental characterization is sparse in public literature, its structure provides three distinct and strategically valuable points for chemical diversification. Its potential for use in generating novel, complex, and diverse molecular libraries makes it a compound of significant interest for academic and industrial drug discovery programs. The predictive and logical framework provided in this guide serves as a foundational resource for scientists looking to incorporate this powerful scaffold into their research.
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